molecular formula C3H3Cl4NO4S B14670271 2,2,2-Trichloroethyl (chlorosulfonyl)carbamate CAS No. 50881-33-9

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate

Cat. No.: B14670271
CAS No.: 50881-33-9
M. Wt: 290.9 g/mol
InChI Key: XNJXQYOLNMZHPV-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

CCl3CH2OH+ClSO2NCOCCl3CH2OCONHSO2Cl\text{CCl}_3\text{CH}_2\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{CCl}_3\text{CH}_2\text{OCO}\text{NHSO}_2\text{Cl} CCl3​CH2​OH+ClSO2​NCO→CCl3​CH2​OCONHSO2​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trichloroethanol and chlorosulfonic acid.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as carbamates, ureas, and thiocarbamates can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and chlorosulfonic acid.

Scientific Research Applications

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamate linkages.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl (chlorosulfonyl)carbamate involves the formation of reactive intermediates that can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify functional groups in target molecules, leading to the formation of stable carbamate linkages.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethyl carbamate
  • Chlorosulfonyl isocyanate

Uniqueness

2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chlorosulfonyl groups. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group.

Properties

CAS No.

50881-33-9

Molecular Formula

C3H3Cl4NO4S

Molecular Weight

290.9 g/mol

IUPAC Name

2,2,2-trichloroethyl N-chlorosulfonylcarbamate

InChI

InChI=1S/C3H3Cl4NO4S/c4-3(5,6)1-12-2(9)8-13(7,10)11/h1H2,(H,8,9)

InChI Key

XNJXQYOLNMZHPV-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

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